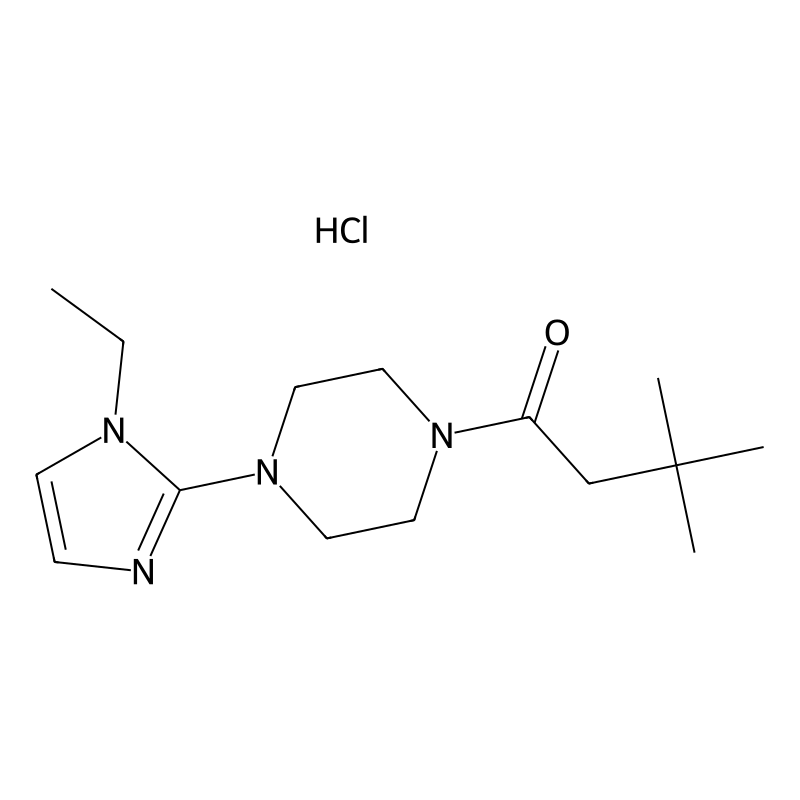

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Scientific databases like PubChem () do not contain entries for this specific compound, indicating it may be a lesser-known molecule or under development.

- Searching for research papers on this compound name also yields no significant results.

Further Exploration Options

Here are some suggestions for further exploration:

- Searching for patents mentioning the compound name might reveal its potential applications or intended use.

- If you have encountered this compound in a specific context, such as a research proposal or scientific presentation, contacting the researchers involved might provide more information about its properties and potential uses.

- Checking chemical suppliers' catalogs might reveal if the compound is commercially available, suggesting potential research interest.

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one hydrochloride is a synthetic compound characterized by its complex structure that includes an imidazole ring, a piperazine moiety, and a dimethylbutanone fragment. This compound belongs to a class of molecules that exhibit potential pharmacological activities due to their ability to interact with various biological targets. The presence of both imidazole and piperazine rings suggests versatility in chemical reactivity and biological activity, making it a candidate for further research in medicinal chemistry and drug development.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives of the imidazole or butanone moieties.

- Reduction: Reduction reactions can be performed with reducing agents like sodium borohydride or lithium aluminum hydride, yielding reduced forms of the original structure.

- Substitution: Nucleophilic substitution reactions can occur at the imidazole and piperazine rings, allowing for the introduction of different functional groups under basic conditions.

Research indicates that 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one hydrochloride may exhibit significant biological activities. These include:

- Antitumor Properties: Preliminary studies suggest potential antitumor effects, possibly through modulation of signaling pathways involved in cell proliferation and apoptosis.

- Receptor Interaction: The compound may act as a ligand for various receptors, influencing their activity and potentially leading to therapeutic effects in various diseases .

The synthesis of 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one hydrochloride typically involves several key steps:

- Formation of the Imidazole Ring: This can be achieved through condensation reactions involving glyoxal, formaldehyde, and primary amines under acidic conditions.

- Synthesis of the Piperazine Moiety: The piperazine ring is formed by reacting ethylenediamine with dihaloalkanes.

- Coupling Reaction: The imidazole and piperazine rings are coupled using a suitable linker under basic conditions.

- Introduction of the Dimethylbutanone Fragment: This is generally accomplished through acylation reactions where an appropriate acid chloride reacts with the piperazine-imidazole intermediate.

The compound has potential applications across various fields:

- Medicinal Chemistry: It serves as a building block for developing new therapeutic agents targeting cancer and other diseases.

- Biological Research: Investigated for its role as a ligand in receptor binding studies, contributing to understanding molecular interactions in biological systems.

- Material Science: Potential use in developing new materials due to its unique chemical structure and properties .

Interaction studies have shown that 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one hydrochloride may interact with specific receptors or enzymes. These interactions can modulate biological pathways such as the NF-kB and ERK signaling pathways, which are crucial for cell survival and proliferation. Such studies are essential for elucidating the compound's mechanism of action and its therapeutic potential .

Several compounds share structural similarities with 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-(1H-imidazol-2-yl)piperazin-1-yl)propan-1-one | Lacks the dimethylbutanone fragment | May exhibit different pharmacokinetic properties |

| 3-cyclopentyl-1-(4-(1H-imidazol-2-yl)piperazin-1-yl)propan-1-one | Contains a cyclopentyl group | Potentially alters binding affinity compared to other derivatives |

| 4-(N-benzylimidazolium) derivatives | Variations in substituents on imidazole | Offers diverse biological activities due to substituent differences |

Uniqueness

The unique combination of an ethyl group on the imidazole ring and the dimethylbutanone moiety likely contributes to enhanced binding affinity and selectivity towards specific molecular targets compared to similar compounds. This structural diversity may lead to improved pharmacological profiles and therapeutic efficacy in treating various conditions .